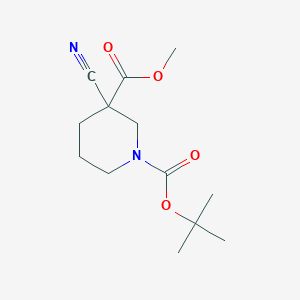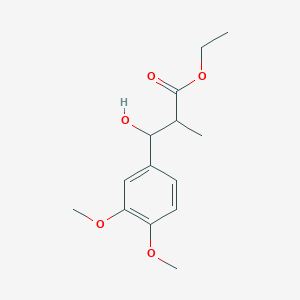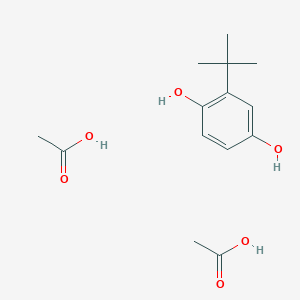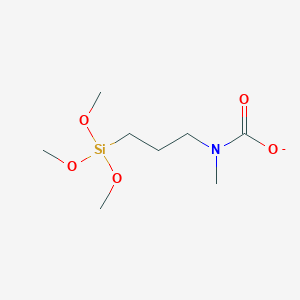![molecular formula C16H17NO B14001231 1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one CAS No. 4735-46-0](/img/structure/B14001231.png)
1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- is an organic compound with a complex structure that includes a pyrrolidinone ring and a naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- typically involves the reaction of 2-pyrrolidinone with 1-bromo-2-(1-naphthalenyl)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalenyl-substituted pyrrolidinone derivatives, while reduction can produce naphthalenyl-substituted pyrrolidines .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinone ring but without the naphthalenyl group.
N-Methyl-2-pyrrolidone: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidinone ring.
1-Phenyl-2-pyrrolidinone: A compound with a phenyl group instead of a naphthalenyl group .
Uniqueness
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s interactions with specific molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
4735-46-0 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(2-naphthalen-1-ylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17NO/c18-16-9-4-11-17(16)12-10-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8H,4,9-12H2 |
Clave InChI |
NZHPQUITCJNHAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)

![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)

![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)



![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)


